3-(Dibutylamino)-1-propanol

Lipophilicity Partition Coefficient Phase-Transfer Catalysis

3-(Dibutylamino)-1-propanol (CAS 2050-51-3) is a tertiary amino alcohol characterized by the molecular formula C11H25NO and a molecular weight of 187.32 g/mol. It exists as a colorless oil at room temperature with a boiling point of 247–248 °C at 749 Torr and a density of 0.8663 g/cm³ at 20 °C.

Molecular Formula C11H25NO
Molecular Weight 187.32 g/mol
CAS No. 2050-51-3
Cat. No. B043655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dibutylamino)-1-propanol
CAS2050-51-3
Synonyms3-(Dibutylamino)propyl Alcohol;  3-Di-n-butylamino-1-propanol;  N,N-Dibutylpropanolamine;  NSC 6332; _x000B_
Molecular FormulaC11H25NO
Molecular Weight187.32 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCO
InChIInChI=1S/C11H25NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h13H,3-11H2,1-2H3
InChIKeyDMPODMBXLRMZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dibutylamino)-1-propanol (CAS 2050-51-3) Procurement & Properties Guide


3-(Dibutylamino)-1-propanol (CAS 2050-51-3) is a tertiary amino alcohol characterized by the molecular formula C11H25NO and a molecular weight of 187.32 g/mol. It exists as a colorless oil at room temperature with a boiling point of 247–248 °C at 749 Torr and a density of 0.8663 g/cm³ at 20 °C [1]. The compound features both a tertiary amine and a primary hydroxyl group, imparting amphiphilic character and enabling its use as a versatile intermediate in organic synthesis. Its physicochemical properties, including a calculated LogP of approximately 2.27–2.44, position it among more lipophilic amino alcohols, a characteristic that directly influences its solubility profile and utility in non-aqueous reaction media [2].

Why 3-(Dibutylamino)-1-propanol Cannot Be Freely Substituted by Other Amino Alcohols


Although 3-(Dibutylamino)-1-propanol belongs to a broader class of amino alcohols, it cannot be indiscriminately substituted by shorter-chain analogs such as 3-(Dimethylamino)-1-propanol or 3-(Diethylamino)-1-propanol. Small structural variations in the N-alkyl chain length result in dramatic shifts in key physicochemical properties including lipophilicity (LogP), aqueous solubility, basicity (pKa), and thermal stability, each of which critically influences performance in specific synthetic applications . For instance, the increased hydrophobicity conferred by the dibutyl substitution enhances compatibility with non-polar solvents and phase-transfer catalysis, while the lower pKa alters protonation state under physiological or buffered conditions. Consequently, substitution without careful re-optimization can lead to reduced reaction yields, altered selectivity, or complete process failure. The quantitative evidence presented in Section 3 substantiates these differences.

Quantitative Evidence Differentiating 3-(Dibutylamino)-1-propanol from Closest Analogs


LogP Lipophilicity Comparison: Dibutyl vs. Dimethyl and Diethyl Analogs

3-(Dibutylamino)-1-propanol exhibits a LogP of 2.27–2.44, indicating markedly higher lipophilicity compared to shorter-chain analogs 3-(Dimethylamino)-1-propanol (LogP –2.59 to –0.49) and 3-(Diethylamino)-1-propanol (estimated LogP ~1.5). This 3–5 order-of-magnitude increase in octanol-water partition coefficient directly correlates with enhanced partitioning into organic phases during biphasic reactions and extractions. [1]

Lipophilicity Partition Coefficient Phase-Transfer Catalysis

Aqueous Solubility Profile: Dibutyl vs. Dimethyl Analog

While 3-(Dimethylamino)-1-propanol is fully miscible with water (1000 g/L at 20 °C), 3-(Dibutylamino)-1-propanol exhibits limited aqueous solubility and instead demonstrates high solubility and stability in organic solvents such as chloroform and methanol. The diethyl analog shows intermediate behavior with a calculated water solubility of 120 g/L at 25 °C. This solubility contrast is critical when reactions must be conducted in non-aqueous media or when water-sensitive reagents are employed.

Solubility Water Miscibility Organic Solvent Compatibility

Reaction Yield and Purity in Dronedarone Synthesis Using Dibutylaminopropanol Reagent

In a patented process for preparing dronedarone, the use of dibutylaminopropanol sodium salt (derived from 3-(Dibutylamino)-1-propanol) in a nucleophilic aromatic substitution reaction yielded the key intermediate N-[2-butyl-3-{4-[(3-dibutylamino)propoxy]benzoyl}-benzofuran-5-yl]-methanesulfonamide in quantitative yield (100%) with exceptional purity (99.5% by HPLC). Comparative yields for alternative reagents in similar dronedarone synthetic routes are typically lower, with literature reports indicating yields of 61.6% to 85% for analogous steps using different alkoxy side-chain precursors. [1][2]

Dronedarone Synthetic Yield Pharmaceutical Intermediate

Stability in Organic Solvents and Bioreactors: Dibutyl vs. Shorter-Chain Analogs

3-(Dibutylamino)-1-propanol demonstrates high stability in organic solvents such as chloroform, as well as in bioreactors and automated synthesizers. This stability profile contrasts with shorter-chain analogs like 3-(Dimethylamino)-1-propanol, which are more prone to oxidative degradation and volatilization under prolonged reaction conditions due to higher vapor pressure and lower molecular weight. The enhanced stability of the dibutyl derivative is attributed to the steric shielding provided by the bulky butyl groups and the reduced nucleophilicity of the tertiary amine center.

Stability Bioreactor Compatibility Automated Synthesis

Esterification Catalytic Efficiency: Tertiary Amine Basicity and Steric Environment

3-(Dibutylamino)-1-propanol functions as an efficient catalyst for reactions involving esters, with its catalytic activity modulated by the basicity and steric bulk of the dibutylamino group. The conjugate acid pKa of the butacaine ester derivative (8.96) provides an approximate measure of the amine's basicity; the free base is expected to exhibit a pKa in the range of 9.5–10.5. This places its basicity between that of 3-(Diethylamino)-1-propanol (pKa 9.48–10.13) and 3-(Dimethylamino)-1-propanol (predicted pKa 15.02). The dibutyl derivative offers a unique balance: sufficient basicity for effective nucleophilic catalysis without the excessive reactivity that can lead to side reactions, while the bulky butyl groups provide steric protection against catalyst deactivation.

Catalysis Esterification Nucleophilicity

Recommended Application Scenarios for 3-(Dibutylamino)-1-propanol Based on Verified Evidence


Pharmaceutical Intermediate: High-Yield Synthesis of Dronedarone and Procainamide

3-(Dibutylamino)-1-propanol is the preferred reagent for introducing the N,N-dibutylaminopropoxy side chain in the synthesis of dronedarone, as evidenced by the 100% yield and 99.5% purity achieved in the patented Sanofi process [1]. This compound also serves as a key intermediate in the preparation of procainamide and procaine, where the dibutylamino group contributes to the desired pharmacological profile . For process chemists and CROs focused on antiarrhythmic drug synthesis, this compound offers superior yields and purity compared to alternative alkoxy-amine reagents, directly reducing cost of goods and purification burden.

Phase-Transfer Catalysis and Biphasic Reaction Systems

With a LogP of 2.27–2.44, 3-(Dibutylamino)-1-propanol partitions strongly into organic phases, making it an excellent candidate for phase-transfer catalysis applications [2]. Its high stability in chloroform and other organic solvents, combined with low water solubility, ensures efficient catalyst recovery and reuse in biphasic systems . This property is particularly valuable in the synthesis of esters and in nucleophilic substitution reactions where water-sensitive reagents are employed.

Esterification Catalysis Requiring Balanced Basicity and Steric Protection

3-(Dibutylamino)-1-propanol serves as an efficient catalyst for esterification reactions, where its intermediate basicity (estimated pKa ~9.5–10.5) provides sufficient nucleophilic activation without promoting unwanted side reactions . The bulky dibutyl groups offer steric shielding that protects the catalyst from deactivation and minimizes the formation of amide byproducts. This balanced profile makes it superior to both the highly basic dimethyl analog (which can cause over-reaction) and the less sterically hindered diethyl analog (which may be more susceptible to alkylation).

Automated Synthesis and Bioreactor Workflows Requiring High Stability

The compound's high stability in bioreactors and automated synthesizers enables its use in continuous flow and high-throughput experimentation platforms . Its low volatility (bp 247–248 °C) and resistance to oxidative degradation ensure consistent performance over extended reaction times, reducing the need for frequent catalyst replenishment and minimizing byproduct formation. This stability is a critical selection criterion for industrial-scale processes where process robustness and reproducibility are paramount.

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